4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile
Description
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile is a nicotinonitrile derivative characterized by a substituted pyridine core. Its structure includes:
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxy-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-22-16-7-6-12(9-17(16)23-2)13-10-15(18-5-4-8-25-18)21-19(24-3)14(13)11-20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVCORVEHEEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)OC)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a reaction involving a suitable pyridine derivative and a nitrile source.
Substitution Reactions: The nicotinonitrile core is then subjected to substitution reactions to introduce the 3,4-dimethoxyphenyl and 2-thienyl groups. These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Methoxylation: The final step involves the introduction of the methoxy group at the 2-position of the nicotinonitrile core. This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and thienyl positions, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
DNA Intercalation: Intercalating into DNA strands, thereby affecting gene expression and replication.
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Methyl Groups (Position 2): The 2-methoxy group in the target compound may improve solubility compared to methyl substituents (e.g., in ), but could reduce steric hindrance for target binding.
- Aromatic Substituents (Position 4): The 3,4-dimethoxyphenyl group in the target compound contrasts with bromophenyl (XLII) or dichlorophenyl () moieties.
- Heterocyclic Diversity (Position 6): The 2-thienyl group introduces sulfur-mediated π-π stacking or hydrogen bonding, differing from phenyl () or bromophenyl (XLII) groups. Thiophene-containing analogs are understudied but may offer unique pharmacokinetic advantages .
Biological Activity
4-(3,4-Dimethoxyphenyl)-2-methoxy-6-(2-thienyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The compound features a nicotinonitrile backbone with methoxy and thienyl substituents, which contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
A study highlighted the potential of nicotinonitrile derivatives in treating inflammation. These compounds inhibit key inflammatory mediators and cytokines, suggesting that this compound may have similar effects by modulating the immune response and reducing inflammation markers .
Anticancer Activity
Research has shown that nicotinonitrile derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that this compound may also possess cytotoxic properties against various cancer cell lines .
Antimicrobial Activity
Compounds with thienyl groups have been noted for their antimicrobial properties. Investigations into related structures indicate that this compound could exhibit antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : The compound may activate apoptotic pathways in malignant cells.
- Cytokine Modulation : By affecting cytokine release, it can alter immune responses and reduce inflammation.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Anti-inflammatory Effects : A derivative demonstrated significant inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating a strong anti-inflammatory potential .
- Cytotoxicity Assays : In vitro assays revealed that a structurally similar compound induced apoptosis in human cancer cell lines through caspase activation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
